Cas no 875337-44-3 (MGCD-265 analog)

MGCD-265 analog structure
MGCD-265 analog structure
Product Name:MGCD-265 analog
Numéro CAS:875337-44-3
Le MF:C26H20FN5O2S2
Mégawatts:517.597705841064
MDL:MFCD17779287
CID:822521
PubChem ID:24901704
Update Time:2024-10-26

MGCD-265 analog Propriétés chimiques et physiques

Nom et identifiant

    • N-((3-Fluoro-4-((2-(1-methyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl)oxy)phenyl)carbamothioyl)-2-phenylacetamide
    • MGCD265
    • MGCD-265
    • N-(3-fluoro-4-(2-(1-methyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yloxy)phenylcarbamothioyl)-2-phenylacetamide
    • N-[[3-fluoro-4-[2-(1-methylimidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxyphenyl]carbamothioyl]-2-phenylacetamide
    • MGCD 265 analog
    • MGCD265,MGCD-265
    • MGCD 265
    • n-(3-fluoro-4-(2-(1-methyl-1h-imidazol-4-yl)thieno(3,2-b)pyridin-7-yloxy)phenylcarbamothioyl)-2-phenylacetamide
    • 93M6577H9D
    • N-((3-Fluoro-4-((2-(1-methyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl)
    • MGCD-265 analog
    • N-[[[3-Fluoro-4-[[2-(1-methyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxy]phenyl]amino]thioxomethyl]benzeneacetamide (ACI)
    • MGCD 265-analog
    • N-[[[3-Fluoro-4-[[2-(1-methyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxy]phenyl]amino]thioxomethyl]benzeneacetamide
    • BDBM24498
    • BRD-K56277358-001-01-8
    • NSC800790
    • BCPP000164
    • 875337-44-3
    • DTXSID60647874
    • Q27077814
    • SDCCGSBI-0654365.P001
    • BRD-K56277358-001-07-5
    • CHEBI:91393
    • AS-75067
    • MLS006010962
    • SMR004702766
    • SW219463-1
    • N-[(3-Fluoro-4-{[2-(1-methyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxy}phenyl)carbamothioyl]-2-phenylacetamide
    • HY-10991
    • CS-0188
    • NSC-800790
    • BCP02390
    • AC-32063
    • SCHEMBL3576588
    • MFCD17779287
    • BCP9000924
    • CCG-269835
    • CHEMBL254760
    • NCGC00346510-04
    • HMS3295E15
    • EX-A051
    • Benzeneacetamide, N-(((3-fluoro-4-((2-(1-methyl-1H-imidazol-4-yl)thieno(3,2-b)pyridin-7-yl)oxy)phenyl)amino)thioxomethyl)-
    • HMS3654P17
    • AKOS015904513
    • thieno[3,2-b]pyridine-based inhibitor, 10a
    • N-(3-Fluoro-4-{[2-(1-methyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxy}phenyl)-N'-(phenylacetyl)thiourea
    • J-523005
    • 1-(3-fluoro-4-{[2-(1-methyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxy}phenyl)-3-(2-phenylacetyl)thiourea
    • UNII-93M6577H9D
    • s1361
    • 3-(3-FLUORO-4-{[2-(1-METHYLIMIDAZOL-4-YL)THIENO[3,2-B]PYRIDIN-7-YL]OXY}PHENYL)-1-(2-PHENYLACETYL)THIOUREA
    • NCGC00346510-01
    • 3-(3-fluoro-4-{[2-(1-methyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxy}phenyl)-1-(2-phenylacetyl)thiourea
    • MDL: MFCD17779287
    • Piscine à noyau: 1S/C26H20FN5O2S2/c1-32-14-20(29-15-32)23-13-19-25(36-23)22(9-10-28-19)34-21-8-7-17(12-18(21)27)30-26(35)31-24(33)11-16-5-3-2-4-6-16/h2-10,12-15H,11H2,1H3,(H2,30,31,33,35)
    • La clé Inchi: UFICVEHDQUKCEA-UHFFFAOYSA-N
    • Sourire: O=C(CC1C=CC=CC=1)NC(NC1C=C(F)C(OC2C3=C(C=C(C4=CN(C)C=N4)S3)N=CC=2)=CC=1)=S

Propriétés calculées

  • Qualité précise: 517.10400
  • Masse isotopique unique: 517.10424541g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 7
  • Comptage des atomes lourds: 36
  • Nombre de liaisons rotatives: 6
  • Complexité: 773
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 141
  • Le xlogp3: 4.9

Propriétés expérimentales

  • Dense: 1.41
  • Point d'ébullition: 195.7 °C at 760 mmHg
  • Point d'éclair: 72.1 °C
  • Indice de réfraction: 1.707
  • Le PSA: 151.93000
  • Le LogP: 6.74470

MGCD-265 analog Informations de sécurité

  • Mot signal:Warning
  • Description des dangers: H302-H315-H319-H335
  • Déclaration d'avertissement: P261-P305+P351+P338
  • Conditions de stockage:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

MGCD-265 analog PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M127064-10mg
MGCD-265
875337-44-3 ≥98%
10mg
¥591.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M127064-1mg
MGCD-265
875337-44-3 ≥98%
1mg
¥589.00 2021-05-26
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M127064-50mg
MGCD-265
875337-44-3 ≥98%
50mg
¥1599.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M127064-5mg
MGCD-265
875337-44-3 ≥98%
5mg
¥369.90 2023-09-02
S e l l e c k ZHONG GUO
S1361-10mM (1mL in DMSO)
MGCD-265 analog
875337-44-3 99.39%
10mM (1mL in DMSO)
¥2859.81 2023-09-15
S e l l e c k ZHONG GUO
S1361-5mg
MGCD-265 analog
875337-44-3 99.39%
5mg
¥1402.08 2023-09-15
S e l l e c k ZHONG GUO
S1361-10mg
MGCD-265 analog
875337-44-3 99.39%
10mg
¥2633.79 2023-09-15
S e l l e c k ZHONG GUO
S1361-50mg
MGCD-265 analog
875337-44-3 99.39%
50mg
¥7933.79 2023-09-15
S e l l e c k ZHONG GUO
S1361-200mg
MGCD-265 analog
875337-44-3 99.39%
200mg
¥16298.1 2023-09-15
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R023136-10mg
MGCD-265 analog
875337-44-3 98%
10mg
¥710 2024-05-21

MGCD-265 analog Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C
1.2 Reagents: Tributyltin chloride
1.3 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ;  reflux
2.1 Reagents: Potassium carbonate Solvents: Diphenyl ether ;  180 °C
2.2 Reagents: Sodium borohydride Catalysts: Nickel dichloride Solvents: Methanol ,  Water ;  0 °C
2.3 Solvents: Tetrahydrofuran ;  rt
Référence
Discovery of a novel and potent series of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases
Claridge, Stephen; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(9), 2793-2798

Méthode de production 2

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Diphenyl ether ;  180 °C
1.2 Reagents: Sodium borohydride Catalysts: Nickel dichloride Solvents: Methanol ,  Water ;  0 °C
1.3 Solvents: Tetrahydrofuran ;  rt
Référence
Discovery of a novel and potent series of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases
Claridge, Stephen; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(9), 2793-2798

Méthode de production 3

Conditions de réaction
1.1 Reagents: Phosphorus oxychloride ;  reflux
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C
2.2 Reagents: Tributyltin chloride
2.3 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ;  reflux
3.1 Reagents: Potassium carbonate Solvents: Diphenyl ether ;  180 °C
3.2 Reagents: Sodium borohydride Catalysts: Nickel dichloride Solvents: Methanol ,  Water ;  0 °C
3.3 Solvents: Tetrahydrofuran ;  rt
Référence
Discovery of a novel and potent series of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases
Claridge, Stephen; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(9), 2793-2798

MGCD-265 analog Raw materials

MGCD-265 analog Preparation Products

MGCD-265 analog Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:875337-44-3)MGCD-265 analog
Numéro de commande:A862538
État des stocks:in Stock
Quantité:25mg/50mg/100mg
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 08:36
Prix ($):158.0/254.0/384.0
Courriel:sales@amadischem.com
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:875337-44-3)MGCD-265 analog
A862538
Pureté:99%/99%/99%
Quantité:25mg/50mg/100mg
Prix ($):158.0/254.0/384.0
Courriel